molecular formula C25H25N3O4 B15017796 (3E)-N-(biphenyl-2-yl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(biphenyl-2-yl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B15017796
M. Wt: 431.5 g/mol
InChI Key: CLFMYICTXXDTKM-OVVQPSECSA-N
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Description

(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenoxy precursors. The key steps include:

    Formation of Biphenyl Derivative: The biphenyl derivative can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl reacts with a boronic acid in the presence of a palladium catalyst.

    Preparation of Methoxyphenoxy Acetamide: This involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride, which is then reacted with ammonia to yield 4-methoxyphenoxyacetamide.

    Coupling Reaction: The final step involves the coupling of the biphenyl derivative with the methoxyphenoxyacetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-HYDROXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
  • (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE

Uniqueness

(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]-N-(2-phenylphenyl)butanamide

InChI

InChI=1S/C25H25N3O4/c1-18(27-28-25(30)17-32-21-14-12-20(31-2)13-15-21)16-24(29)26-23-11-7-6-10-22(23)19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,26,29)(H,28,30)/b27-18+

InChI Key

CLFMYICTXXDTKM-OVVQPSECSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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